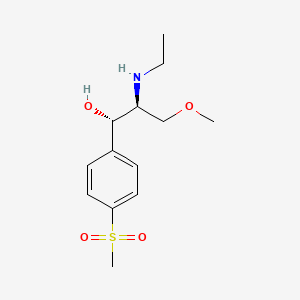
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The compound’s unique structure, featuring an ethylamino group, a methanesulfonylphenyl group, and a methoxypropanol backbone, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol typically involves multiple steps, including the formation of the chiral center, introduction of the ethylamino group, and attachment of the methanesulfonylphenyl group. Common synthetic routes may include:
Chiral Synthesis: Using chiral catalysts or starting materials to ensure the correct stereochemistry.
Nucleophilic Substitution: Introducing the ethylamino group through nucleophilic substitution reactions.
Sulfonylation: Attaching the methanesulfonyl group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include continuous flow synthesis, use of cheaper reagents, and recycling of solvents.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Employing reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol can be used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties, such as potential activity as a drug candidate for treating various diseases.
Industry
Industrially, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol: The enantiomer of the compound with potentially different biological activity.
(1S,2S)-2-(methylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol: A similar compound with a methylamino group instead of an ethylamino group.
(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-hydroxypropan-1-ol: A compound with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C13H21NO4S |
|---|---|
Molekulargewicht |
287.38 g/mol |
IUPAC-Name |
(1S,2S)-2-(ethylamino)-3-methoxy-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO4S/c1-4-14-12(9-18-2)13(15)10-5-7-11(8-6-10)19(3,16)17/h5-8,12-15H,4,9H2,1-3H3/t12-,13-/m0/s1 |
InChI-Schlüssel |
OSAKCSXFKUPEFD-STQMWFEESA-N |
Isomerische SMILES |
CCN[C@@H](COC)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O |
Kanonische SMILES |
CCNC(COC)C(C1=CC=C(C=C1)S(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


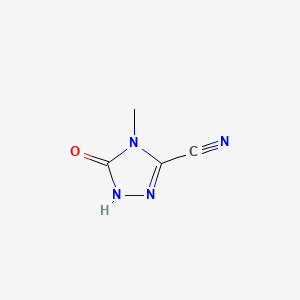
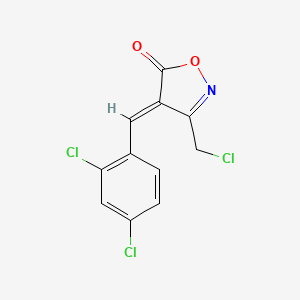
![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)

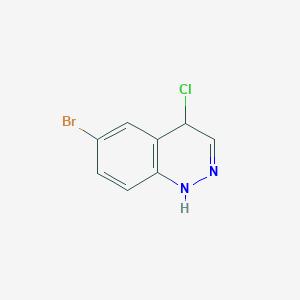

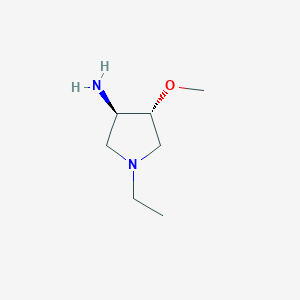
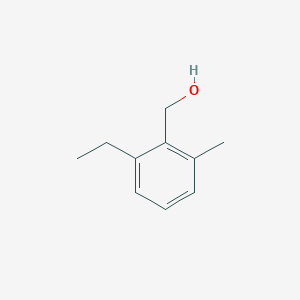
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)


![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)

